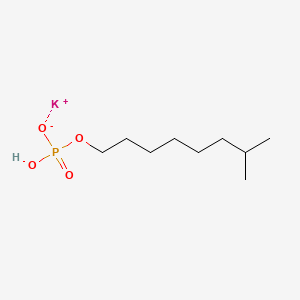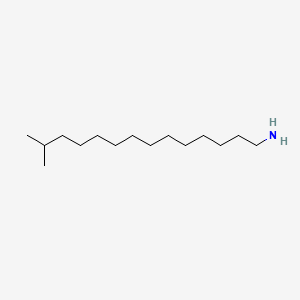
Sodium 5-isobutylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-isobutylbarbiturate is a barbiturate derivative with the chemical formula C8H10N2Na2O3 and a molecular weight of 228.15614 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of sodium 5-isobutylbarbiturate typically involves the reaction of 5-isobutylbarbituric acid with sodium hydroxide . The process can be summarized as follows :
Synthesis of 5-isobutylbarbituric acid: This is achieved by reacting with in the presence of a base to form the corresponding malonic ester. The ester is then cyclized with to form 5-isobutylbarbituric acid.
Formation of sodium salt: The 5-isobutylbarbituric acid is then reacted with sodium hydroxide to form this compound.
Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Sodium 5-isobutylbarbiturate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 5-isobutylbarbiturate has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving enzyme assays and cell structure analysis.
Medicine: It has applications in the development of sedative and hypnotic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of sodium 5-isobutylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This action increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain.
Comparación Con Compuestos Similares
Sodium 5-isobutylbarbiturate can be compared with other barbiturates such as phenobarbital and pentobarbital . While all these compounds share similar sedative and hypnotic properties, this compound is unique due to its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
Similar Compounds
- Phenobarbital
- Pentobarbital
- Thiopental
These compounds differ in their duration of action, potency, and specific medical applications.
Propiedades
Número CAS |
93858-57-2 |
|---|---|
Fórmula molecular |
C8H10N2Na2O3 |
Peso molecular |
228.16 g/mol |
Nombre IUPAC |
disodium;5-(2-methylpropyl)-6-oxo-5H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C8H12N2O3.2Na/c1-4(2)3-5-6(11)9-8(13)10-7(5)12;;/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13);;/q;2*+1/p-2 |
Clave InChI |
MSQCVNOIXXEVAQ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)










![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
